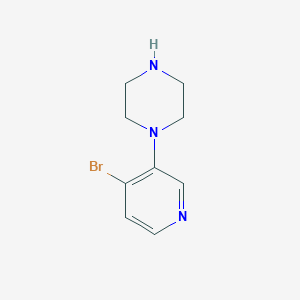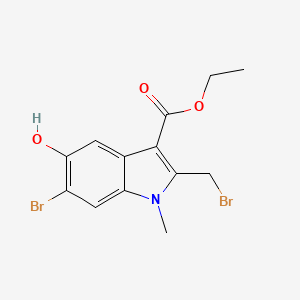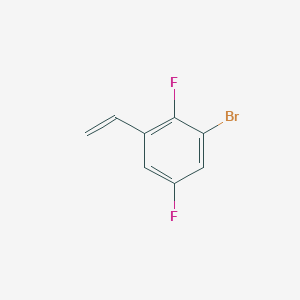
Guaiacol-b-D-gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guaiacol-b-D-gentiobioside is a chemical compound known for its presence in certain natural products and its potential applications in various fields It is a glycoside derivative of guaiacol, which is a phenolic compound commonly found in wood smoke and certain plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guaiacol-b-D-gentiobioside typically involves the glycosylation of guaiacol with gentiobiose. This reaction can be carried out using various glycosyl donors and catalysts. One common method involves the use of a glycosyl donor such as gentiobiose peracetate and a catalyst like trifluoromethanesulfonic acid (TfOH) to facilitate the glycosylation reaction. The reaction is usually conducted in an anhydrous solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation processes, where enzymes such as glycosyltransferases are used to catalyze the transfer of gentiobiose to guaiacol. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, large-scale production may utilize bioreactors to optimize reaction conditions and increase yield.
Analyse Chemischer Reaktionen
Types of Reactions
Guaiacol-b-D-gentiobioside can undergo various chemical reactions, including:
Oxidation: The phenolic group in guaiacol can be oxidized to form quinones.
Reduction: The compound can be reduced to form guaiacol derivatives with altered functional groups.
Substitution: The hydroxyl group in guaiacol can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced guaiacol derivatives.
Substitution: Alkylated or acylated guaiacol derivatives.
Wissenschaftliche Forschungsanwendungen
Guaiacol-b-D-gentiobioside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of glycosides.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Guaiacol-b-D-gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: It has been shown to inhibit enzymes such as glycogen synthase (GYS), which is involved in glycogen metabolism.
Signal Transduction: The compound may modulate signaling pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Guaiacol-b-D-gentiobioside can be compared with other similar compounds such as:
Guaiacol: A simpler phenolic compound with similar antioxidant properties but lacking the glycoside moiety.
4-Methylguaiacol: A methylated derivative of guaiacol with distinct sensory properties.
Syringol Gentiobioside: Another glycoside derivative with similar applications in smoke taint analysis.
This compound is unique due to its specific glycoside structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
Molekularformel |
C19H28O12 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O12/c1-27-8-4-2-3-5-9(8)29-19-17(26)15(24)13(22)11(31-19)7-28-18-16(25)14(23)12(21)10(6-20)30-18/h2-5,10-26H,6-7H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |
InChI-Schlüssel |
CJEAIMVSKBRXEH-SKYGPZSASA-N |
Isomerische SMILES |
COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Kanonische SMILES |
COC1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)



![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

amine](/img/structure/B13436633.png)
![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)


![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
